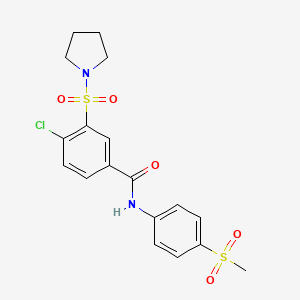

4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Description

This compound is a benzamide derivative featuring a chloro substituent at the 4-position, a pyrrolidinylsulfonyl group at the 3-position, and a methylsulfonyl-substituted phenylamine moiety at the N-position.

Properties

IUPAC Name |

4-chloro-N-(4-methylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O5S2/c1-27(23,24)15-7-5-14(6-8-15)20-18(22)13-4-9-16(19)17(12-13)28(25,26)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNICWOJRGZRBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, with the CAS number 900135-75-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 442.9 g/mol. The structure includes a chloro group, methylsulfonyl group, and a pyrrolidinylsulfonyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.9 g/mol |

| CAS Number | 900135-75-3 |

The compound's biological activity is primarily attributed to its interaction with specific protein targets involved in various cellular processes. It has been studied for its potential as an inhibitor of the Murine Double Minute 2 (MDM2), a negative regulator of the p53 tumor suppressor pathway. The inhibition of MDM2 can lead to the activation of p53, promoting apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies.

Case Study:

In a study examining the compound's effects on SJSA-1 cells (a model for osteosarcoma), it was found that the compound significantly reduced cell viability with an IC50 value indicating potent activity against this cancer type .

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. Similar compounds with pyrrolidine rings have shown efficacy in reducing seizure activity in preclinical models. Further investigations are needed to establish the specific effects and mechanisms involved.

Research Findings

A series of studies have been conducted to evaluate the biological activity and safety profile of this compound:

- Inhibition of MDM2 : The compound was shown to bind to MDM2 with high affinity, leading to increased p53 activity and subsequent apoptosis in cancer cells .

- Antiproliferative Effects : A comprehensive analysis revealed that the compound effectively inhibited cell growth across multiple cancer cell lines, suggesting broad-spectrum anticancer potential .

- SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group enhance potency against specific targets, highlighting the importance of chemical structure in determining biological efficacy .

Scientific Research Applications

The biological activity of 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is attributed to its interaction with specific protein targets involved in various cellular processes. It has been studied as a potential inhibitor of Murine Double Minute 2 (MDM2), a negative regulator of the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to the activation of p53, promoting apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies.

Case Study:

- In a study on SJSA-1 cells (a model for osteosarcoma), the compound significantly reduced cell viability, indicating potent activity against this cancer type.

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. Similar compounds with pyrrolidine rings have shown efficacy in reducing seizure activity in preclinical models. Further investigations are needed to establish the specific effects and mechanisms involved.

Research Findings

- Inhibition of MDM2 : The compound binds to MDM2 with high affinity, leading to increased p53 activity and subsequent apoptosis in cancer cells.

- Antiproliferative Effects : Comprehensive analysis revealed that the compound effectively inhibited cell growth across multiple cancer cell lines, suggesting broad-spectrum anticancer potential.

- SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group enhance potency against specific targets, highlighting the importance of chemical structure in determining biological efficacy.

Additional Compounds with Pyrrolidine Rings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound shares core benzamide and sulfonamide functionalities with several analogs. Below is a comparative analysis based on substituent variations and documented uses:

Critical Analysis

Substituent Impact on Bioactivity: The pyrrolidinylsulfonyl group in the target compound and Analog 1 may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or bacterial enzymes) due to its bulkier, nitrogen-containing structure compared to simpler sulfonamides like Flusulfamide . The methylsulfonylphenyl group in the target compound differs from Analog 1’s trifluoromethyl-chlorophenyl group.

Agricultural vs. Pharmaceutical Potential: Zarilamid and Flusulfamide are explicitly used as agrochemicals, likely due to their simpler substituents (e.g., cyanoethoxy, nitro groups) that optimize cost-effectiveness and environmental stability . The target compound’s complex substituents (pyrrolidinylsulfonyl, methylsulfonylphenyl) suggest a focus on high-affinity biological targets, possibly in drug discovery .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step sulfonylation and coupling reactions, as seen in patent procedures for analogous sulfonamide-bearing compounds (e.g., Example 53 in ) .

Preparation Methods

Chlorosulfonation of 4-Chlorobenzoic Acid

The introduction of the sulfonyl chloride group at the 3-position of 4-chlorobenzoic acid is achieved via chlorosulfonation. Treatment of 4-chlorobenzoic acid with chlorosulfonic acid at 0–5°C for 2–3 hours yields 3-chlorosulfonyl-4-chlorobenzoic acid. The reaction exploits the meta-directing effect of the carboxylic acid group, positioning the sulfonyl chloride at the 3-position. Excess chlorosulfonic acid is required to ensure complete conversion, though prolonged exposure risks polysulfonation.

Sulfonamide Formation with Pyrrolidine

The sulfonyl chloride intermediate reacts with pyrrolidine in anhydrous dichloromethane under basic conditions (triethylamine or pyridine) to form 3-(pyrrolidin-1-ylsulfonyl)-4-chlorobenzoic acid. This step proceeds via nucleophilic substitution, where pyrrolidine displaces the chloride on the sulfonyl group. Yields typically range from 70–85%, contingent on the stoichiometry of pyrrolidine and reaction time (4–6 hours).

Preparation of 4-(Methylsulfonyl)Aniline

Direct Sulfonation of Aniline

4-(Methylsulfonyl)aniline is synthesized by reacting aniline with methanesulfonyl chloride in the presence of a base (e.g., NaOH) at 0°C. The reaction forms the sulfonamide intermediate, which is subsequently hydrolyzed under acidic conditions (HCl, reflux) to yield the sulfonic acid. Reduction with lithium aluminum hydride (LiAlH4) converts the sulfonic acid to the sulfone. However, this method suffers from moderate yields (50–60%) due to competing side reactions.

Oxidation of 4-(Methylthio)Aniline

A more efficient route involves oxidizing 4-(methylthio)aniline with oxone (2KHSO5·KHSO4·K2SO4) in a water-acetonitrile mixture. The thioether group is selectively oxidized to the sulfone at 25°C over 12 hours, affording 4-(methylsulfonyl)aniline in 85–90% yield. This method avoids harsh conditions and minimizes byproducts.

Amide Bond Formation

In Situ Acyl Chloride Generation

The carboxylic acid group of 3-(pyrrolidin-1-ylsulfonyl)-4-chlorobenzoic acid is activated using a phosphonium-mediated approach. Combining the acid with N-chlorophthalimide (1.5 equiv) and triphenylphosphine (1.5 equiv) in anhydrous acetonitrile generates an acyloxy-phosphonium intermediate, which reacts with 4-(methylsulfonyl)aniline to form the amide. This method achieves yields of 72–78% at room temperature within 12 hours (Table 1).

Table 1: Optimization of Amidation Conditions

| Solvent | Catalyst System | Yield (%) |

|---|---|---|

| CH3CN | PPh3 + NCPhth | 72 |

| CH2Cl2 | PPh3 + NCPhth | 60 |

| EtOAc | PPh3 + NCPhth | 59 |

Traditional Acyl Chloride Route

Alternatively, the carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2) in refluxing toluene. The acyl chloride is then coupled with 4-(methylsulfonyl)aniline in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This method provides slightly lower yields (65–70%) due to hydrolysis side reactions.

Mechanistic Insights and Optimization

Role of Phosphonium Intermediates

The in situ amidation pathway proceeds through a chloro-phosphonium species (generated from PPh3 and NCPhth), which reacts with the carboxylic acid to form an acyloxy-phosphonium intermediate. This intermediate undergoes nucleophilic attack by the amine, bypassing the need to isolate the acyl chloride. 31P NMR studies confirm the intermediacy of phosphonium species, with decomposition rates correlating with solvent polarity.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., CH3CN) enhance reaction efficiency by stabilizing ionic intermediates. Elevated temperatures (50°C) accelerate the reaction but reduce yields due to competing hydrolysis. Optimal performance is observed at room temperature with rigorous exclusion of moisture.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide?

Methodological Answer: The synthesis typically involves:

Sulfonylation : Reacting the benzamide core with chlorosulfonic acid to introduce the sulfonyl chloride group at position 2.

Coupling Reactions : Amidation with pyrrolidine under basic conditions (e.g., pyridine or triethylamine) to form the pyrrolidin-1-ylsulfonyl moiety.

Functionalization : Introducing the 4-(methylsulfonyl)phenyl group via Buchwald-Hartwig coupling or nucleophilic aromatic substitution.

Q. Key Optimization Strategies :

- Monitor reaction progress using TLC (e.g., silica gel plates, chloroform:methanol 9:1) and adjust pH (6.5–7.5) to minimize side products .

- Use palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions in anhydrous THF at 60–80°C .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze , , and (if applicable) spectra to confirm substitution patterns. For example, the methylsulfonyl group (-SO₂CH₃) shows a singlet at δ ~3.1 ppm in NMR .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula .

- HPLC : Purity >95% using a C18 column (acetonitrile:water gradient) .

Q. What solvents and storage conditions are optimal for maintaining compound stability?

Methodological Answer:

- Solubility : Soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mM). Use DMSO for stock solutions and dilute in PBS for biological assays.

- Storage : Store at -20°C in airtight, light-protected vials. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How does the pyrrolidin-1-ylsulfonyl group influence biological activity compared to other sulfonamide derivatives?

Methodological Answer: The pyrrolidine moiety enhances:

- Lipophilicity : Increases membrane permeability (logP ~2.8 vs. ~1.5 for morpholine analogs).

- Target Binding : The rigid pyrrolidine ring may stabilize interactions with hydrophobic pockets in enzymes (e.g., kinases or carbonic anhydrases).

Q. Experimental Validation :

- Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) with morpholine or piperidine analogs.

- Perform molecular docking to assess binding affinity differences .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

Methodological Answer: Contradictions often arise from:

- Cell Line Variability : Test cytotoxicity across multiple lines (e.g., HEK293 vs. HepG2) using MTT assays.

- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs).

- Metabolic Interference : Confirm results via orthogonal methods (e.g., ATP-based assays or flow cytometry) .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile?

Methodological Answer:

- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable esters (e.g., acetyloxymethyl).

- Formulation : Use liposomal encapsulation to enhance bioavailability in vivo.

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) and modify substituents (e.g., replace chloro with trifluoromethyl) .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Proteomics : Perform affinity purification followed by LC-MS/MS to identify binding partners.

- Transcriptomics : Use RNA-seq to analyze differential gene expression in treated vs. untreated cells.

- Pathway Analysis : Validate hits via siRNA knockdown or CRISPR-Cas9 in relevant pathways (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.